molecular formula C20H14ClN3O4 B2858306 (E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate CAS No. 620112-28-9

(E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate

Cat. No.: B2858306
CAS No.: 620112-28-9
M. Wt: 395.8
InChI Key: ZNRFPFKBJPCPET-JLHYYAGUSA-N
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Description

(E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate is a potent and selective small-molecule inhibitor of NF-kappa B-inducing kinase (NIK), also known as MAP3K14. This compound is a key research tool for investigating the non-canonical NF-kappa B signaling pathway. By selectively inhibiting NIK, it effectively suppresses the phosphorylation and subsequent processing of p100 to p52, thereby preventing the nuclear translocation of the p52/RelB complex and the expression of genes critical for B-cell survival and lymphoid organ development. Its primary research value lies in the study of hematological malignancies, particularly multiple myeloma and other B-cell cancers where non-canonical NF-kappa B signaling is constitutively active and drives cell proliferation and resistance to apoptosis. Studies have utilized this NIK inhibitor to demonstrate the essential role of NIK in the survival of multiple myeloma cells, providing a compelling rationale for targeting this kinase therapeutically. Furthermore, it serves as a critical pharmacological probe for dissecting NIK's role in immune cell signaling, inflammation, and bone metabolism, offering insights into diseases like rheumatoid arthritis and osteoporosis. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl (E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4/c1-12-4-3-9-24-17(12)23-18(28-15-7-5-14(21)6-8-15)16(19(24)25)10-13(11-22)20(26)27-2/h3-10H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRFPFKBJPCPET-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)OC)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)OC)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C24H21ClN4O4
Molecular Weight 464.9 g/mol
IUPAC Name (E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide
InChI Key HZGOOZYBZSNJKJ-FOWTUZBSSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrido[1,2-a]pyrimidine Core : Achieved through cyclization reactions involving precursors like 2-aminopyridine.
  • Introduction of the Chlorophenoxy Group : This is accomplished via nucleophilic substitution reactions.
  • Formation of the Cyano Group : Introduced using cyanation reactions with reagents such as sodium cyanide.

The biological activity of this compound may involve interactions with various molecular targets, including:

  • Enzymes : The compound may inhibit certain enzymes involved in cellular processes.
  • Receptors : It could bind to specific receptors, altering their activity and affecting downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticonvulsant Activity : In studies on related compounds, significant anticonvulsant properties have been noted. For instance, derivatives with similar structures demonstrated varying degrees of anticonvulsant activity based on their substituents .
    • Case Study : A study reported that certain analogs exhibited IC50 values less than 1 mM against specific targets, indicating potential therapeutic applications in seizure disorders .
  • Antitumor Properties : Preliminary investigations suggest that compounds with similar structural motifs possess cytotoxic effects against various cancer cell lines.
    • Research Findings : A related study highlighted that modifications to the pyrido[1,2-a]pyrimidine core significantly influenced anticancer activity .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • A study published in MDPI evaluated the anticonvulsant properties of various substituted phenoxy compounds and found that those with specific chlorinated substituents had enhanced activity .
  • Another investigation focused on the cytotoxicity of pyrido[1,2-a]pyrimidine derivatives against cancer cell lines, revealing that structural modifications could lead to improved efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

The primary structural analogs differ in the substituent on the phenoxy ring and the ester/amide functional group (Table 1).

Table 1: Substituent and Functional Group Comparison

Compound Name Phenoxy Substituent Functional Group Molecular Formula Molecular Weight (g/mol) XLogP3*
Target compound 4-Chloro Methyl ester C₂₁H₁₆ClN₃O₅ 433.8 ~3.1†
(E)-2-cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide 4-Fluoro Ethoxypropyl acrylamide C₂₆H₂₅FN₄O₅ 500.5 ~2.5‡
Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate 4-Methoxy Ethyl ester C₂₂H₁₉N₃O₅ 405.4 2.8

*XLogP3: Calculated octanol-water partition coefficient. †Estimated based on chlorine’s contribution (+0.7 vs. methoxy’s -0.3). ‡Lower XLogP3 due to polar acrylamide group.

Key Observations:
  • Lipophilicity : The target compound’s 4-chloro substituent increases XLogP3 compared to 4-fluoro (electron-withdrawing but less lipophilic) and 4-methoxy (electron-donating, polar) analogs.
  • Functional Group Impact : The methyl ester in the target compound balances solubility and reactivity, whereas the ethoxypropyl acrylamide in enhances hydrogen-bonding capacity (7 hydrogen-bond acceptors vs. 5 in the target).

Electronic and Steric Effects

  • 4-Methoxyphenoxy: The methoxy group in donates electron density, which may reduce electrophilic reactivity but improve solubility due to polarity.
  • 4-Fluorophenoxy: Fluorine in offers moderate electron withdrawal with lower steric bulk compared to chlorine, possibly enhancing binding affinity in biological targets.

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-methyl 3-(2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate, and how do they influence reactivity?

  • Methodological Answer : The compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-chlorophenoxy group at position 2, a methyl group at position 9, and an (E)-configured cyanoacrylate moiety at position 2. The electron-withdrawing cyano and ester groups enhance electrophilicity, facilitating nucleophilic additions or cycloadditions. The 4-chlorophenoxy group may sterically hinder certain reactions while directing regioselectivity in aromatic substitutions. Structural analogs in (e.g., fluorophenoxy derivatives) suggest halogen substituents modulate solubility and bioactivity via hydrophobic interactions . X-ray crystallography (e.g., ) is critical for confirming stereochemistry and intramolecular interactions .

Q. What synthetic routes are reported for pyrido[1,2-a]pyrimidin-4-one derivatives, and how can they be optimized for this compound?

  • Methodological Answer : Common methods include:

  • Condensation reactions : Cyclocondensation of aminopyridines with β-ketoesters or acrylates under acidic conditions (e.g., ).
  • Post-functionalization : Introducing substituents via nucleophilic aromatic substitution (e.g., phenoxy groups) or Michael additions (e.g., cyanoacrylate formation).
    Optimization involves adjusting reaction solvents (DMF or THF), temperatures (80–120°C), and catalysts (e.g., p-TsOH for cyclization). highlights microwave-assisted synthesis to reduce reaction times and improve yields .

Q. How can spectroscopic techniques (NMR, HRMS) distinguish between (E)- and (Z)-isomers of cyanoacrylate derivatives?

  • Methodological Answer :

  • ¹H NMR : The (E)-isomer exhibits a deshielded α-proton (δ 7.5–8.5 ppm) due to conjugation with the electron-withdrawing groups, while the (Z)-isomer shows upfield shifts.
  • ¹³C NMR : The carbonyl carbon of the (E)-isomer resonates at ~165–170 ppm, whereas the (Z)-isomer appears slightly downfield.
  • HRMS : Exact mass analysis confirms molecular formula (e.g., reports a monoisotopic mass of 450.170 g/mol for a fluorinated analog) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the bioactivity of this compound against kinase targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The cyanoacrylate moiety likely acts as a Michael acceptor, targeting cysteine residues in kinases.
  • Molecular Docking : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). (patent data) suggests pyrido[1,2-a]pyrimidinones inhibit kinase activity via hydrophobic and π-π stacking interactions .
  • MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS.

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation (e.g., ester hydrolysis).
  • Prodrug Design : Modify the methyl ester to a tert-butyl ester ( ) to enhance plasma stability .
  • Pharmacokinetic Profiling : Measure Cmax, T½, and bioavailability via LC-MS/MS. emphasizes cross-species metabolic differences in protist vs. mammalian models .

Q. What strategies mitigate regioselectivity challenges during the synthesis of polycyclic pyrimidine derivatives?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl groups) to steer electrophilic attacks.
  • Protection/Deprotection : Use Boc or Fmoc groups for sensitive positions (e.g., ’s copolymerization strategy for controlled functionalization) .
  • Catalytic Systems : Pd-catalyzed C–H activation (e.g., ’s use of DMF with amino-pyridine intermediates) improves regiocontrol .

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